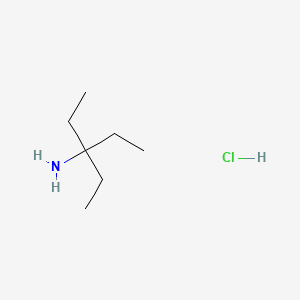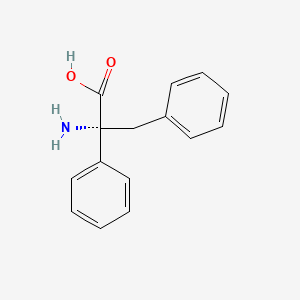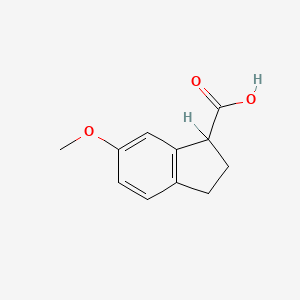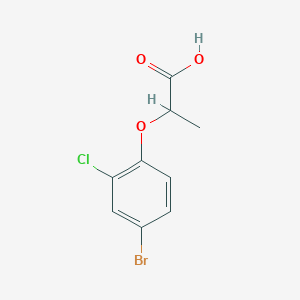
2-(4-Bromo-2-chlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-chlorophenoxy)propanoic acid, also known as 2-BCPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the phenoxypropanoic acid family and is a white, crystalline solid at room temperature. Its chemical formula is C9H7BrClO3. 2-BCPA is a versatile compound that is used in a variety of biochemical and physiological studies, including those involving hormones, enzymes, and proteins.
Aplicaciones Científicas De Investigación
Analytical Method Development for Environmental Monitoring
A substantial body of research has focused on the development of analytical methods for detecting chlorophenoxy acid herbicides, including 2-(4-Bromo-2-chlorophenoxy)propanoic acid, in various environmental samples. These herbicides are extensively used in agriculture, and due to their toxicity and persistence, monitoring their levels in environmental matrices is crucial.
Methodologies for Detection in Human and Environmental Samples:
- Studies have demonstrated methodologies for determining chlorophenoxy acids in human urine samples using capillary liquid chromatography (LC) coupled with UV detection. This includes the detection of this compound among other related compounds, showcasing the effectiveness of solid-phase extraction combined with capillary LC for the clean-up and preconcentration of urine samples without prior treatment (Rosales-Conrado et al., 2008).
- Similar methodologies have been applied for the detection of chlorophenoxy acid herbicides and their esters in apple juice samples, emphasizing the importance of these methods in ensuring food safety (Rosales-Conrado et al., 2005).
Advanced Extraction and Preconcentration Techniques:
- Innovative approaches combining solid-phase extraction with electro membrane extraction have been developed for ultra-preconcentration and determination of chlorophenoxy acid herbicides in environmental samples. This method showcases the integration of different extraction methods for enhanced detection efficiency (Tabani et al., 2013).
- A green supramolecular solvent-based liquid phase microextraction technique has been established for the extraction of various phenoxy acid herbicides prior to high-performance liquid chromatography (HPLC) analysis, highlighting the trend towards environmentally friendly and efficient analytical methodologies (Seebunrueng et al., 2020).
Chiral Analysis and Resolution:
- The chiral resolution of chlorophenoxy acid herbicides, including the determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies, is crucial for understanding the bioactivity and environmental behavior of these compounds (He & Polavarapu, 2005).
- Efforts have also been made to optimize chiral resolution using capillary LC with teicoplanin as a chiral selector, emphasizing the importance of stereoselective analysis in the environmental monitoring of herbicides (Rosales-Conrado et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINRZNVTDBJWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397056 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
588681-97-4 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


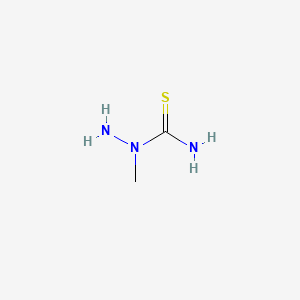

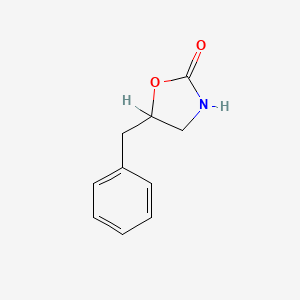


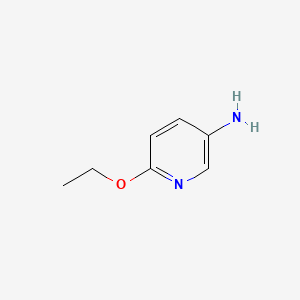
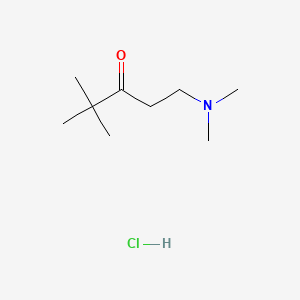

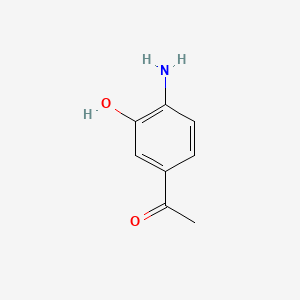
![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)
